3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide
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Overview
Description
3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is a complex organic compound that features a spirocyclic structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the use of Reformatsky reagents. The Reformatsky reagent, derived from methyl 1-bromocyclohexanecarboxylate and zinc, reacts with N′-(arylmethylidene)benzohydrazides to form the desired benzamide through intramolecular cyclization . The reaction conditions often include refluxing in a mixture of benzene-diethyl ether-HMPA (5:5:1) for a specified duration .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzamides.
Scientific Research Applications
3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development, particularly for its analgesic activity.
Mechanism of Action
The mechanism of action of 3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets. For example, its analgesic activity is believed to be due to its interaction with pain receptors and modulation of pain signaling pathways . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
N-(1-Aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides: These compounds share a similar spirocyclic structure and have been studied for their analgesic activity.
2-oxa-7-azaspiro[3.5]nonane derivatives: These compounds are structurally related and have been explored for their potential biological activities.
Uniqueness
3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is unique due to its specific combination of a spirocyclic structure and a methylsulfanyl group, which may contribute to its distinct biological activities and chemical reactivity.
Biological Activity
The compound 3-(methylsulfanyl)-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide , also known as 3-[4-(methylsulfanyl)phenyl]-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide , is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, therapeutic applications, and relevant research findings.
Molecular Formula
The molecular formula of the compound is C18H25NO2S, with a molecular weight of approximately 319.46 g/mol. The structure includes a spirocyclic moiety, which is often associated with unique pharmacological properties.
Structural Features
The compound features:
- A methylsulfanyl group, which may enhance lipophilicity and biological activity.
- A spirocyclic structure , known for its ability to interact effectively with various biological targets.
These features suggest that the compound may exhibit diverse biological activities, particularly in pharmacology.
The mechanism of action for this compound is likely related to its interaction with specific receptors or enzymes involved in pain and inflammation pathways. Preliminary studies suggest that it may act as an inhibitor of certain biological pathways critical for cellular proliferation and differentiation.
Pharmacological Studies
Research has indicated that compounds with similar structural motifs can exhibit:
- Analgesic properties : Potentially useful in pain management.
- Anti-inflammatory effects : Indicating a possible role in treating inflammatory diseases.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
- Inhibition of RAS Protein : A study highlighted the effectiveness of spirocyclic compounds in inhibiting mutated RAS proteins, which are known drivers of oncogenic alterations in cancers. This suggests that similar compounds may possess anticancer properties .
- Antitumor Activity : Research on related compounds indicated dose-dependent antitumor effects in xenograft mouse models, suggesting that this compound could be explored for its potential in cancer therapeutics .
Summary of Biological Activities
Activity Type | Potential Effects | Reference |
---|---|---|
Analgesic | Pain relief mechanisms | |
Anti-inflammatory | Reduction in inflammation markers | |
Antitumor | Inhibition of tumor growth in preclinical models |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves several steps:
- Formation of the spirocyclic core.
- Functionalization at the benzamide position.
- Use of solvents like dichloromethane or tetrahydrofuran under controlled conditions to optimize yield and purity.
Analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure at each stage.
Properties
IUPAC Name |
3-methylsulfanyl-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2S/c1-20-13-4-2-3-12(11-13)15(18)17-14-5-6-16(14)7-9-19-10-8-16/h2-4,11,14H,5-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYBPSMWEBKUNEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2CCC23CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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